molecular formula C8H11NO B1590958 4-(Methoxymethyl)aniline CAS No. 80936-82-9

4-(Methoxymethyl)aniline

Cat. No.: B1590958
CAS No.: 80936-82-9
M. Wt: 137.18 g/mol
InChI Key: URSADVDNUKPSIK-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)aniline is an organic compound with the molecular formula C8H11NO. It is characterized by the presence of an aniline group substituted with a methoxymethyl group at the para position. This compound is used in various chemical synthesis processes and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)aniline can be achieved through several methods. One common approach involves the methylation of aniline derivatives. For instance, the methylation of 4-hydroxybenzylamine using methanol in the presence of a catalyst such as cyclometalated ruthenium complexes can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as nitration, reduction, and methylation, followed by purification techniques like distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives of this compound back to the amine form.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted anilines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted anilines.

Scientific Research Applications

4-(Methoxymethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: This compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other therapeutic agents.

    Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)aniline involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The methoxymethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

    4-Methoxy-2-methylaniline: This compound has a similar structure but with a methyl group at the ortho position instead of a methoxymethyl group.

    4-Isobutylaniline: Another similar compound with an isobutyl group

Properties

IUPAC Name

4-(methoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSADVDNUKPSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570102
Record name 4-(Methoxymethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80936-82-9
Record name 4-(Methoxymethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80936-82-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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